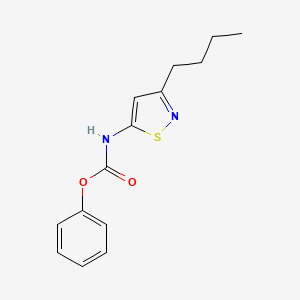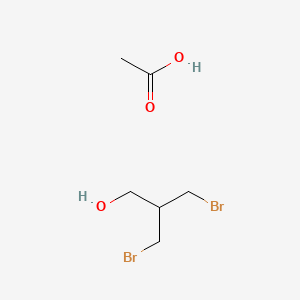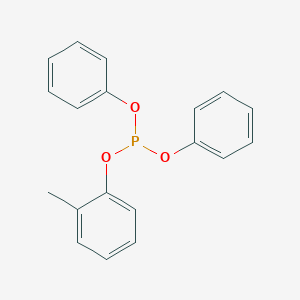![molecular formula C14H10N2O3 B14340355 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione CAS No. 105888-40-2](/img/structure/B14340355.png)
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione is a complex organic compound that features a naphthalene core substituted with a 1,2-dione group and an amino group linked to a 3-methyl-1,2-oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring . The final step involves the coupling of the oxazole derivative with a naphthalene-1,2-dione precursor under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione group to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and the naphthalene core can engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole and 4-(2-methyl-1,2-oxazol-5-yl)benzenesulfonamide share structural similarities with 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione
Naphthoquinones: Compounds such as juglone and lawsone, which also contain the naphthalene-1,2-dione moiety, are similar in structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the oxazole ring with the naphthalene-1,2-dione core. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
105888-40-2 |
|---|---|
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
4-[(3-methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-6-13(19-16-8)15-11-7-12(17)14(18)10-5-3-2-4-9(10)11/h2-7,15H,1H3 |
Clé InChI |
KMGGSAFCFZKZFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
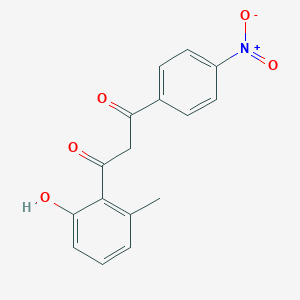

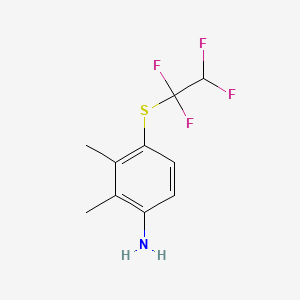
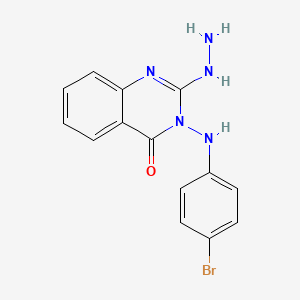
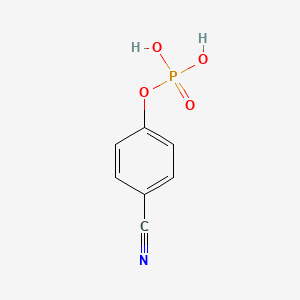
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
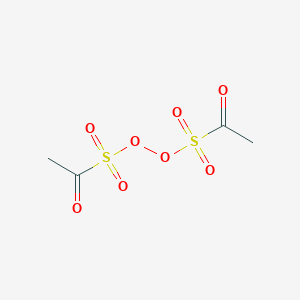
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
